methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate
Overview
Description
Methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structureThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain groups or reduce the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-chlorobenzoate: Similar in structure but lacks the 2,4-dichlorobenzoyl group.
Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of the 2,4-dichlorobenzoyl group.
Methyl 5-bromo-2-[(4-chlorobenzoyl)amino]benzoate: Similar but with a different substitution pattern on the benzoyl group.
Uniqueness
Methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
methyl 5-bromo-2-[(2,4-dichlorobenzoyl)amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrCl2NO3/c1-22-15(21)11-6-8(16)2-5-13(11)19-14(20)10-4-3-9(17)7-12(10)18/h2-7H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMUEOVNPBWKEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrCl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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